2-Bromo-1-iodo-1-chlorotrifluoroethane

Description

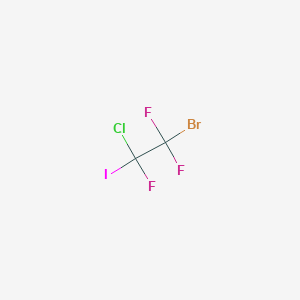

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-1,1,2-trifluoro-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF3I/c3-1(5,6)2(4,7)8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVFYHBLDJHLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)I)(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001253923 | |

| Record name | 1-Bromo-2-chloro-1,1,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-54-1 | |

| Record name | 1-Bromo-2-chloro-1,1,2-trifluoro-2-iodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-1,1,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001253923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Iodo 1 Chlorotrifluoroethane

Direct Synthesis Approaches

Direct synthesis of 2-bromo-1-iodo-1-chlorotrifluoroethane from simple hydrocarbon precursors in a single step is not a commonly reported or practical method. The simultaneous and controlled introduction of four different halogens (fluorine, chlorine, bromine, and iodine) onto a two-carbon framework is exceptionally challenging to achieve with high selectivity and yield. Such an approach would likely result in a complex mixture of variously halogenated products, making isolation of the desired compound difficult.

Precursor-Based Synthetic Routes

Given the challenges of direct synthesis, the construction of this compound relies heavily on the modification of existing polyhalogenated ethanes. This strategy allows for a more controlled and stepwise introduction of the desired halogen atoms.

Strategies Involving Halothane (B1672932) (2-Bromo-2-chloro-1,1,1-trifluoroethane) as a Precursor

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) serves as a key and commercially available starting material for the synthesis of a variety of halogenated compounds. byjus.com Its structure already contains the trifluoromethyl group and both a bromine and a chlorine atom on the adjacent carbon, making it an attractive precursor. The synthesis of this compound from halothane would conceptually involve the substitution of the hydrogen atom with an iodine atom. However, direct iodination of the C-H bond in halothane is not a straightforward reaction and can be complicated by the reactivity of the existing carbon-halogen bonds.

A more plausible approach involves a halogen exchange reaction, specifically the Finkelstein reaction, on a suitable derivative of halothane. nih.gov This reaction typically involves the treatment of an alkyl chloride or bromide with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. youtube.comwikipedia.org The success of this reaction is often driven by the precipitation of the less soluble sodium chloride or bromide, shifting the equilibrium towards the formation of the alkyl iodide. youtube.com

For this strategy to be applied to halothane, the hydrogen atom would first need to be replaced by a better leaving group, such as another halogen.

Routes from Other Polyhalogenated Ethanes

The synthesis of this compound can also be envisioned starting from other polyhalogenated ethanes. A key strategy in this context is the Finkelstein reaction, which facilitates the introduction of an iodine atom via halogen exchange. nih.govorganic-chemistry.org In a molecule containing both bromine and chlorine at the same carbon atom, the relative reactivity of the C-Br and C-Cl bonds towards nucleophilic substitution by iodide is a critical factor. Generally, the C-Br bond is weaker and bromide is a better leaving group than chloride, suggesting that the Finkelstein reaction on a precursor containing both would preferentially lead to the displacement of the bromine atom.

However, to synthesize this compound, the target precursor would ideally contain a chlorine and another leaving group that is more reactive than bromine towards iodide substitution, or the reaction conditions would need to be carefully controlled to favor the substitution of a different halogen.

An alternative precursor could be a polyhalogenated ethene, which could undergo addition of a bromine and an iodine-containing reagent across the double bond. However, controlling the regioselectivity of such an addition to yield the desired isomer would be a significant synthetic hurdle.

Stereoselective and Regioselective Synthesis Considerations

The carbon atom bearing the bromine, chlorine, and iodine in this compound is a chiral center. Therefore, the synthesis of this compound can potentially lead to a racemic mixture of enantiomers.

Stereoselectivity: If a synthetic route involves a nucleophilic substitution at the chiral center, such as a Finkelstein reaction, the stereochemical outcome is of paramount importance. The Finkelstein reaction proceeds via an S(_N)2 mechanism, which is known to occur with an inversion of configuration at the stereocenter. byjus.comyoutube.com Therefore, if a stereochemically pure precursor is used, the resulting this compound will also be enantiomerically enriched, with the opposite configuration to the starting material.

Regioselectivity: In precursor molecules containing multiple potential leaving groups, achieving the desired regioselectivity is crucial. As mentioned previously, in a Finkelstein reaction involving a substrate with both chloro and bromo substituents, the greater lability of the C-Br bond typically leads to the preferential formation of the iodo-substituted product where the bromine has been replaced. To synthesize this compound via this method, the precursor would need to be designed such that the desired halogen is the most suitable leaving group under the chosen reaction conditions.

Catalytic Systems in this compound Synthesis

While the classic Finkelstein reaction is often performed without a catalyst, certain catalytic systems can enhance the rate and efficiency of halogen exchange reactions, particularly for less reactive substrates. adichemistry.com For the synthesis of this compound, especially if a less reactive precursor is employed, the use of a catalyst could be beneficial.

Catalysts for Finkelstein-type reactions can include Lewis acids, which can activate the carbon-halogen bond of the substrate towards nucleophilic attack. Additionally, phase-transfer catalysts can be employed to facilitate the reaction between the organic substrate and the inorganic iodide salt, particularly if they are in different phases.

Optimization of Synthetic Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include:

Solvent: The choice of solvent is crucial in the Finkelstein reaction. Acetone is commonly used because of its ability to dissolve sodium iodide while precipitating the less soluble sodium chloride or bromide, thereby driving the reaction forward. youtube.com Other polar aprotic solvents may also be suitable.

Temperature: The reaction temperature will influence the rate of the substitution reaction. Higher temperatures generally increase the reaction rate, but may also lead to side reactions.

Reaction Time: The duration of the reaction needs to be sufficient to allow for complete conversion of the starting material.

Concentration of Reactants: The concentration of the iodide source is often kept high to favor the forward reaction.

Below is a hypothetical data table illustrating how reaction conditions could be varied to optimize the yield of a Finkelstein reaction for a hypothetical precursor, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, to form this compound.

| Entry | Iodide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaI | Acetone | 56 | 24 | 65 |

| 2 | KI | Acetone | 56 | 24 | 60 |

| 3 | NaI | Acetonitrile (B52724) | 82 | 12 | 75 |

| 4 | NaI | DMF | 100 | 8 | 80 |

Reaction Mechanisms and Pathways of 2 Bromo 1 Iodo 1 Chlorotrifluoroethane

Nucleophilic Substitution Reactions Involving 2-Bromo-1-iodo-1-chlorotrifluoroethane

Nucleophilic substitution in this compound involves an electron-rich nucleophile attacking one of the electrophilic carbon atoms, leading to the displacement of a halide ion, which acts as a leaving group. libretexts.org The reaction's viability and preferred pathway (SN1 or SN2) are influenced by the stability of potential intermediates and the nature of the carbon-halogen bonds. libretexts.org Given the structure, an SN1 mechanism, which proceeds through a carbocation intermediate, is unlikely due to the destabilizing effect of the adjacent electron-withdrawing trifluoromethyl group. Therefore, a bimolecular (SN2) mechanism is the more probable pathway for substitution reactions. youtube.com

Halogen exchange reactions, such as the Finkelstein reaction, are a common class of nucleophilic substitution where one halogen atom is replaced by another. manac-inc.co.jpmanac-inc.co.jp In this compound, the carbon-iodine bond is the longest and weakest, making the iodide ion the best leaving group among the halogens present. iitk.ac.in Consequently, nucleophilic attack is most likely to occur at the carbon bearing the iodine atom, leading to the displacement of I⁻.

The relative reactivity of the carbon-halogen bonds is inversely related to their bond dissociation energies. The C-I bond requires the least energy to break, making it the most labile site for substitution.

| Bond | Average Bond Energy (kJ/mol) |

|---|---|

| C-I | ~240 |

| C-Br | ~280 |

| C-Cl | ~340 |

| C-F | ~485 |

A typical halogen exchange would involve reacting this compound with a salt like sodium chloride or sodium bromide in a polar aprotic solvent. The nucleophilic halide (e.g., Cl⁻) would displace the iodide ion in an SN2 fashion. manac-inc.co.jp

The structure of the attacking nucleophile plays a significant role in determining the course of the reaction. Strong, unhindered nucleophiles will favor the SN2 pathway. youtube.com For instance, small anions like hydroxide (B78521) (OH⁻) or cyanide (CN⁻) would be expected to substitute the iodine atom. youtube.com

However, the steric bulk of both the substrate and the nucleophile is a critical factor. The carbon atom bonded to three different halogens and a trifluoromethyl group is sterically hindered. Bulky nucleophiles, such as tert-butoxide, would face significant steric repulsion, making substitution difficult and potentially favoring elimination reactions instead. libretexts.org The competition between substitution and elimination is a key aspect of the reactivity of haloalkanes.

Elimination Reactions of this compound

Elimination reactions typically involve the removal of two substituents from adjacent atoms to form a double bond. maricopa.edu The most common type is dehydrohalogenation, which requires a hydrogen atom on a carbon adjacent (β-position) to the carbon bearing the leaving group. maricopa.edu Since this compound lacks any hydrogen atoms, standard dehydrohalogenation is not possible. However, dehalogenation—the elimination of two halogen atoms—can occur under certain conditions, such as in the presence of reducing agents or very strong bases.

The E1 (Elimination, Unimolecular) mechanism proceeds in two steps, starting with the formation of a carbocation intermediate. ksu.edu.sayoutube.com This pathway is highly improbable for this compound because the electron-withdrawing trifluoromethyl group would severely destabilize any adjacent carbocation. libretexts.org

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton and a leaving group departs simultaneously. iitk.ac.inyoutube.com While a classic E2 reaction isn't possible due to the lack of a β-hydrogen, an E2-like reductive elimination can be envisioned. In this pathway, a reducing agent (like zinc metal) or a very strong base could facilitate the simultaneous removal of two halogen atoms. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com Strong bases generally favor E2 reactions. masterorganicchemistry.com The stereochemistry of E2 reactions often requires an anti-periplanar arrangement of the departing groups. ksu.edu.sa

Analogous reactions with the related compound 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide can yield dihaloalkene derivatives. researchgate.net A similar pathway for this compound could lead to the formation of various halogenated alkenes. For example, treatment with a reducing metal could lead to the elimination of IBr or ICl to form a fluoroalkene.

| Reactant | Reagent/Condition | Potential Alkene Product | Eliminated Species |

|---|---|---|---|

| CF₃-CClIBr | Reducing Agent (e.g., Zn) | CF₂(Cl)=C(F)Br | IBr |

| CF₃-CClIBr | Reducing Agent (e.g., Zn) | CF₂(Br)=C(F)Cl | ICl |

| CF₃-CClIBr | Reducing Agent (e.g., Zn) | CF₂(I)=C(F)Cl | BrCl |

The specific product formed would depend on the relative ease of removal of the different halogen pairs. Given the bond strengths, the elimination of the weaker-bonded halogens (I and Br) would be the most likely pathway.

Radical Reactions and Additions of this compound

Radical reactions are initiated by the homolytic cleavage of a covalent bond, often induced by heat or UV light, to form two radical species. lumenlearning.comnih.gov The carbon-halogen bonds in this compound can undergo homolysis. The C-I bond, being the weakest, is the most probable site for the initial radical formation. nih.gov

Initiation: CF₃-CClIBr + energy (hν or Δ) → CF₃-C•ClBr + I•

Once formed, the carbon-centered radical (CF₃-C•ClBr) is a highly reactive intermediate that can participate in propagation steps, such as abstracting a hydrogen atom from another molecule or adding across a double bond. libretexts.orglibretexts.org

Propagation (Addition to an alkene): CF₃-C•ClBr + CH₂=CH₂ → CF₃-CClBr-CH₂-CH₂•

The reaction chain is concluded by termination steps, where two radical species combine. lumenlearning.com

Termination: 2 CF₃-C•ClBr → CF₃-CClBr-CClBr-CF₃

The propensity of halogenated compounds, particularly those containing bromine and iodine, to undergo radical reactions is well-established and forms a significant aspect of their chemistry. libretexts.orgyoutube.com

The provided search results offer extensive information on:

Peroxide-initiated radical additions of compounds like hydrogen bromide to olefins.

Photochemical processes involving other halogenated molecules.

Cross-coupling, lithiation, and Grignard reactions with a wide range of organic halides.

Computational studies on various organic transformations.

However, none of the results provide specific examples, data tables, or detailed mechanistic discussions for this compound undergoing these transformations. The reactivity of this specific molecule, which contains bromine, chlorine, and iodine atoms, would be unique, particularly due to the weakness of the carbon-iodine bond, which would likely be the primary site of reaction. Without dedicated studies on this compound, any attempt to describe these reaction pathways would be speculative and fall outside the requirement for scientifically accurate, detailed research findings.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on the available information.

Advanced Applications of 2 Bromo 1 Iodo 1 Chlorotrifluoroethane As a Chemical Intermediate

Precursor in Fluorine Chemistry and Fluoroorganic Synthesis

The presence of highly electronegative fluorine atoms alongside other halogens makes compounds like 2-Bromo-1-iodo-1-chlorotrifluoroethane valuable precursors in fluoroorganic synthesis. The differing reactivity of the carbon-halogen bonds can be exploited to selectively introduce fluorinated moieties into a variety of organic molecules.

Research has demonstrated a synthetic pathway where polyhalogenated ethanes serve as precursors for a range of fluorinated functional groups. A key strategy involves the initial derivatization to an organosilane, which then acts as a versatile intermediate. Silyl derivatives, such as N-polyfluoro(trimethylsilyl)ethyl azoles, can subsequently react with various electrophiles in the presence of a fluoride (B91410) ion source. This process facilitates the synthesis of corresponding fluorinated carbinols, ketones, and carboxylic acids, showcasing the utility of the original polyhalogenated scaffold in creating more complex, functionalized fluoroorganic molecules. researchgate.net

A facile synthetic route has been developed for N-polyfluoro(trimethylsilyl)ethyl azole derivatives starting from N-bromo(chloro)polyfluoroethyl-substituted azoles. researchgate.net In reactions involving similar polyhaloperfluoroethanes, such as 1,2-dibromo-1-chlorotrifluoroethane, N-sodium-substituted azoles are used to create N-(2-bromo-2-chlorotrifluoroethyl)azoles. researchgate.net This reaction proceeds via a halophilic mechanism, where the heterocyclic residue preferentially substitutes the chlorine atom over the iodine atom in iodo-derivatives. researchgate.net The azoles used in these syntheses are often biologically and pharmaceutically relevant, including imidazole, benzimidazole, and pyrazole. researchgate.net

| Starting Azole | Resulting Derivative |

|---|---|

| Imidazole | N-(2-bromo-2-chlorotrifluoroethyl)imidazole |

| Benzimidazole | N-(2-bromo-2-chlorotrifluoroethyl)benzimidazole |

| Pyrazole | N-(2-bromo-2-chlorotrifluoroethyl)pyrazole |

Data derived from research on the reactions of N-sodium-substituted azoles with 1,2-dibromo-1-chlorotrifluoroethane, a closely related polyhalogenated compound. researchgate.net

Role in the Production of Specialty Halogenated Compounds

Halogenated organic compounds are critical intermediates in the manufacturing of specialty chemicals, prized for their utility in advanced synthesis across various industries. nbinno.com Polyhalogenated ethanes containing bromine, chlorine, and fluorine are key building blocks for constructing highly halogenated and structurally intriguing products. beilstein-journals.orgresearchgate.net

For instance, the related compound 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) is used to synthesize a series of aryl fluoroalkenyl ethers. beilstein-journals.org This reaction proceeds by reacting phenols with halothane (B1672932) in the presence of a base like potassium hydroxide (B78521) (KOH), which generates a highly reactive difluoroethylene intermediate. beilstein-journals.orgresearchgate.net This method provides a simple and effective route to multi-halogenated alkenes, which have potential for further functionalization in cross-coupling reactions. beilstein-journals.org The ability of such compounds to serve as precursors for complex halogenated molecules underscores their importance in producing specialty materials. beilstein-journals.orgresearchgate.net

| Phenol Reactant | Resulting Product | Yield |

|---|---|---|

| Phenol | 2-Bromo-2-chloro-1-fluoroethenyl phenyl ether | 85% |

| 4-Methoxyphenol | 2-Bromo-2-chloro-1-fluoroethenyl (4-methoxyphenyl) ether | 82% |

| 4-Chlorophenol | 2-Bromo-2-chloro-1-fluoroethenyl (4-chlorophenyl) ether | 75% |

Data derived from the synthesis using 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). beilstein-journals.org

Application in Polymer Chemistry: Monomer and Chain Transfer Agent Investigations

In polymer chemistry, precise control over molecular weight and polymer architecture is crucial for tailoring material properties. rubbernews.com Iodine transfer polymerization (ITP) is a method used to synthesize block copolymers with controlled structures. google.com This technique utilizes a chain transfer agent containing an iodine atom. google.com

Compounds like this compound are relevant in this context due to their carbon-iodine bond. In ITP, a fluoromonomer is reacted with a halogenated chain transfer agent (often a hydrochlorofluorocarbon or fluorocarbon containing iodine or bromine) to form a "macro-initiator". google.com This macro-initiator is then reacted with a second monomer, such as chlorotrifluoroethylene (B8367) (CTFE), to form a block copolymer. google.com The C-I bond is weaker than other carbon-halogen bonds and can reversibly cleave under radical conditions, allowing for controlled chain growth. This makes iodo-containing fluorinated compounds valuable for investigating and developing new polymers with specific block structures and functionalities. google.com

Intermediate in Pharmaceutical and Agrochemical Building Blocks

The introduction of fluorine into biologically active molecules is a well-established strategy in pharmaceutical and agrochemical design. Fluorination can significantly influence parameters such as metabolic stability, bioavailability, and binding affinity to target enzymes. agcchem.com Consequently, small, fluorinated molecules are highly sought after as building blocks for more complex active ingredients. nbinno.comagcchem.com

Polyhalogenated intermediates serve as crucial starting points for these building blocks. nbinno.com As discussed previously, the reaction of polyhaloethanes with biologically and pharmaceutically relevant azoles yields N-polyfluoroalkylated derivatives. researchgate.net These derivatives are promising precursors for creating novel therapeutic agents and pesticides, demonstrating the direct role of compounds like this compound as foundational intermediates in these industries. researchgate.netagcchem.com

Emerging Applications and Potential Future Roles

The unique reactivity of this compound and related compounds opens avenues for future applications. The specialty halogenated alkenes synthesized from similar precursors have noted potential for use in advanced organic reactions like Suzuki–Miyaura or Sonogashira cross-coupling, which would further expand their synthetic utility. beilstein-journals.org

As the demand for novel, high-performance materials and more effective, metabolically stable pharmaceuticals and agrochemicals continues to grow, the need for versatile fluorinated building blocks will increase. agcchem.com The ability to serve as a precursor for complex fluorinated molecules and as a control agent in advanced polymerization techniques positions this compound as a valuable intermediate for future research and development in materials science, medicine, and agriculture.

Spectroscopic and Structural Characterization of 2 Bromo 1 Iodo 1 Chlorotrifluoroethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-Bromo-1-iodo-1-chlorotrifluoroethane, the analysis of ¹H, ¹³C, and ¹⁹F spectra would be essential.

A critical first step in NMR analysis is the examination of chemical shifts, which indicate the electronic environment of each nucleus.

¹H NMR: The structure of this compound (Br(I)C-C(Cl)F₃) contains no hydrogen atoms. Therefore, its ¹H NMR spectrum is expected to show no signals.

¹³C NMR: The molecule possesses two carbon atoms in distinct chemical environments, which would result in two separate signals in the ¹³C NMR spectrum. The carbon atom bonded to three fluorine atoms (C-1) is expected to resonate at a different chemical shift than the carbon bonded to bromine, chlorine, and iodine (C-2). The electronegative fluorine atoms will significantly deshield C-1, shifting its signal downfield. Conversely, the C-2 carbon is attached to less electronegative but larger halogens, whose "heavy atom effect" can lead to complex shielding effects. Based on analogs, the chemical shifts can be predicted. For instance, in 1-bromo-2-chloroethane, the carbon bonded to the more electronegative chlorine appears further downfield. docbrown.info

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Attached Groups | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity (Proton Decoupled) | Expected Multiplicity (Proton Coupled) |

| C-1 | -CF₃ | 115 - 130 | Quartet (due to ¹JCF) | Quartet (due to ¹JCF) |

| C-2 | -CBrClI | 30 - 50 | Singlet | Singlet |

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is highly informative. The three fluorine atoms on C-1 are chemically equivalent and would produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a trifluoromethyl (-CF₃) group. researchgate.net The general range for -CF₃ groups is between +40 to +80 ppm relative to CFCl₃. ucsb.edu

Spin-spin coupling provides information about the connectivity of atoms. In this molecule, the most significant coupling would be between the ¹³C and ¹⁹F nuclei.

The signal for C-1 in the ¹³C spectrum would be split into a quartet due to coupling with the three attached fluorine atoms (¹JCF). The signal for C-2 would likely appear as a triplet of smaller spacing due to two-bond coupling with the fluorine atoms (²JCF). Typical ¹JCH coupling constants range from 125-180 Hz, while multi-bond couplings are smaller. pg.edu.pl

The C-2 atom is a stereocenter, meaning this compound is a chiral molecule. NMR spectroscopy is a primary tool for analyzing stereochemistry. If a mixture of enantiomers were derivatized with a chiral agent, two distinct sets of signals would be observed. Furthermore, through-space coupling, observed in some fluorinated compounds, can provide definitive clues for stereochemical analysis. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Different ionization methods can be employed to generate ions for MS analysis.

Electron Ionization (EI): EI is a high-energy or 'hard' ionization technique that causes extensive fragmentation. libretexts.orgazom.com This is useful for structural elucidation as the fragmentation pattern acts as a molecular fingerprint. For this compound, the EI mass spectrum would be expected to show a molecular ion peak ([C₂BrClF₃I]⁺). Key fragmentation pathways would include:

Loss of a halogen atom: The weakest bond, C-I, would likely cleave first, followed by C-Br and C-Cl, generating significant fragment ions.

C-C bond cleavage: This would result in ions such as [CF₃]⁺ and [CBrClI]⁺.

A defining feature would be the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would cause characteristic clusters of peaks for any fragment containing these atoms. docbrown.infodocbrown.info

Chemical Ionization (CI): CI is a 'soft' ionization technique that imparts less energy to the analyte molecule, resulting in minimal fragmentation. azom.comtaylorandfrancis.comwikipedia.org The primary ion observed is typically the protonated molecule, [M+H]⁺. This technique would be invaluable for unambiguously determining the molecular weight of this compound.

Predicted Key Fragments in EI Mass Spectrometry

| m/z Value (Nominal) | Proposed Fragment | Comments |

| 322/324/326 | [C₂BrClF₃I]⁺ | Molecular ion peak, showing isotopic patterns for Br and Cl. |

| 195/197/199 | [C₂ClF₃I]⁺ | Loss of Bromine radical (•Br). |

| 243/245 | [C₂BrF₃I]⁺ | Loss of Chlorine radical (•Cl). |

| 196 | [C₂BrClF₃]⁺ | Loss of Iodine radical (•I). |

| 69 | [CF₃]⁺ | C-C bond cleavage. |

| 253/255/257 | [CBrClI]⁺ | C-C bond cleavage. |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. researchgate.net The theoretical exact mass of this compound can be calculated from the masses of its most abundant isotopes.

Calculated Exact Mass

| Molecular Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| C₂BrClF₃I | ¹²C₂, ⁷⁹Br, ³⁵Cl, ¹⁹F₃, ¹²⁷I | 321.7875 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide characteristic information about the functional groups present. For this compound, the spectra would be dominated by absorptions corresponding to carbon-halogen bond vibrations. The region from ~1500 to 400 cm⁻¹ is considered the fingerprint region, containing a unique set of complex overlapping vibrations that can identify the compound. docbrown.info Analysis of related compounds like halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) shows characteristic absorptions in the 8-12 µm (1250-833 cm⁻¹) range. researchgate.net

Predicted Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Bond Vibration | Type |

| 1400 - 1000 | C-F | Stretch (strong in IR) |

| 850 - 550 | C-Cl | Stretch (strong in IR) |

| 680 - 515 | C-Br | Stretch |

| 600 - 500 | C-I | Stretch |

| < 500 | C-C-X, C-F | Bending/Deformation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orgijpca.org This method provides detailed three-dimensional information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state. nih.govresearchgate.net Although specific experimental X-ray crystallographic data for this compound is not publicly available, the principles of the technique allow for a hypothetical determination of its solid-state structure.

To perform X-ray crystallography, a single crystal of the compound is required. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. nih.gov The diffraction pattern arises from the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. nih.gov From this map, the positions of the individual atoms can be determined, revealing the molecule's conformation and how it packs within the crystal.

For a molecule such as this compound, X-ray crystallography would provide invaluable data on its molecular geometry. The carbon-carbon bond length and the bond lengths between the carbon atoms and the various halogen substituents (fluorine, chlorine, bromine, and iodine) could be precisely measured. Furthermore, the tetrahedral geometry around the two carbon atoms and any distortions from the ideal bond angles due to steric hindrance between the bulky halogen atoms would be quantifiable.

The solid-state conformation of this compound would also be elucidated. This refers to the rotational arrangement of the substituents around the carbon-carbon single bond. Computational studies on similar dihaloethanes have shown the existence of different conformational isomers, such as gauche and anti forms. researchgate.net X-ray crystallography would definitively determine which conformation is adopted in the solid state.

A hypothetical data table that could be generated from an X-ray crystallographic analysis of this compound is presented below. The values are illustrative and based on typical bond lengths and angles for similar halogenated alkanes.

| Parameter | Hypothetical Value |

| C-C Bond Length | 1.54 Å |

| C-Br Bond Length | 1.94 Å |

| C-I Bond Length | 2.14 Å |

| C-Cl Bond Length | 1.77 Å |

| C-F Bond Length (average) | 1.35 Å |

| C-C-Br Bond Angle | 112° |

| C-C-I Bond Angle | 110° |

| C-C-Cl Bond Angle | 111° |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Chiroptical Methods for Stereoisomer Characterization

Chiroptical methods are a group of spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. taylorfrancis.com These methods are essential for distinguishing between enantiomers, which are non-superimposable mirror images of each other. Since this compound contains a chiral center at the carbon atom bonded to bromine, chlorine, fluorine, and the CF₂I group, it exists as a pair of enantiomers. Chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be the primary experimental methods to characterize these stereoisomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.netnih.gov An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image CD spectra. The resulting spectrum is a plot of the difference in absorbance (ΔA) versus wavelength.

For this compound, electronic transitions associated with the carbon-halogen bonds would likely give rise to CD signals in the ultraviolet region of the electromagnetic spectrum. The sign and magnitude of the Cotton effect, which is the characteristic shape of a CD band, are dependent on the absolute configuration of the chiral center. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for each enantiomer, and by comparing the calculated spectra with the experimental data, the absolute configuration (R or S) of a particular sample can be determined. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical rotatory dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. taylorfrancis.com Similar to CD, ORD spectra of enantiomers are mirror images of each other. An ORD spectrum typically shows a plain curve at wavelengths away from an absorption band and exhibits a Cotton effect in the vicinity of an absorption maximum. taylorfrancis.com The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule.

While specific experimental chiroptical data for this compound are not available, the expected data would allow for the unambiguous assignment of the absolute configuration of its enantiomers. A hypothetical data table summarizing the expected chiroptical properties is provided below.

| Property | (R)-2-Bromo-1-iodo-1-chlorotrifluoroethane (Hypothetical) | (S)-2-Bromo-1-iodo-1-chlorotrifluoroethane (Hypothetical) |

| Specific Rotation [α] at 589 nm (D-line) | +X° | -X° |

| Wavelength of Maximum Positive Cotton Effect (CD) | Y nm | - |

| Wavelength of Maximum Negative Cotton Effect (CD) | - | Y nm |

| Molar Ellipticity [θ] at Y nm | Positive Value | Negative Value |

The combination of these chiroptical methods provides a powerful toolkit for the stereochemical analysis of chiral molecules like this compound.

Computational Chemistry and Theoretical Studies on 2 Bromo 1 Iodo 1 Chlorotrifluoroethane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic makeup of molecules. These methods can elucidate the nature of chemical bonds, the distribution of electron density, and the energies of molecular orbitals.

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational quantum chemistry used to model the electronic structure of molecules. For 2-bromo-1-iodo-1-chlorotrifluoroethane, these calculations can predict key electronic properties. DFT methods, such as those using the B3LYP functional, are often employed to balance computational cost with accuracy for geometry optimization and frequency calculations. researchgate.net Ab initio methods, while more computationally intensive, can provide highly accurate benchmark data.

These calculations determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, these methods can compute the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Representative Data from Quantum Chemical Calculations for a Polyhalogenated Ethane (B1197151) Note: This table presents typical output parameters and illustrative values that would be obtained from DFT or ab initio calculations for a molecule like this compound.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -11.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 10.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 1.8 Debye |

| Mulliken Atomic Charge on Iodine | Partial charge assigned to the Iodine atom | +0.15 e |

| Mulliken Atomic Charge on Bromine | Partial charge assigned to the Bromine atom | -0.05 e |

| Mulliken Atomic Charge on Chlorine | Partial charge assigned to the Chlorine atom | -0.10 e |

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. chemistryviews.org This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the covalent bond. chemistryviews.org In this compound, the iodine, bromine, and chlorine atoms can all potentially act as halogen bond donors. acs.org The strength of this interaction typically follows the trend I > Br > Cl.

Computational studies can quantify these interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis can identify bond critical points (BCPs) between interacting atoms, providing information on the nature and strength of the interaction based on electron density at that point. chemistryviews.org

Interactions involving fluorine are unique. Due to its high electronegativity and low polarizability, fluorine does not typically form a conventional σ-hole and is a poor halogen bond donor. chemistryviews.orgnih.gov Instead, interactions involving fluorine are often categorized as distinct "fluorine bonds" and are generally weaker and less directional than traditional halogen bonds. chemistryviews.orgnih.gov Theoretical studies on this compound would analyze the potential for both intramolecular and intermolecular halogen bonds and other non-covalent interactions that dictate its supramolecular chemistry. There are several recognized geometries for halogen-halogen interactions, including Type I and Type II, which differ in the angles between the interacting atoms. nih.gov

Conformational Analysis and Energy Landscape Studies

Like other substituted ethanes, this compound can exist in various conformations due to rotation around the carbon-carbon single bond. libretexts.org The primary conformations are staggered and eclipsed. youtube.com Staggered conformations are generally lower in energy due to reduced steric hindrance between substituents on adjacent carbons. libretexts.org

For a heavily substituted and sterically crowded molecule such as this, computational methods are essential to map the potential energy surface as a function of the dihedral angle of the C-C bond. These studies reveal the relative energies of the different conformers (e.g., anti and gauche staggered forms) and the energy barriers to rotation between them. nih.govnih.gov

Staggered Conformations: These are energy minima on the potential energy landscape. The most stable conformer would likely be the anti form, where the largest substituents (iodine and bromine) are positioned 180° apart to minimize steric repulsion. libretexts.org

Eclipsed Conformations: These represent energy maxima and act as transition states for interconversion between staggered forms. The high degree of steric clash between the bulky halogen atoms would result in significant energy barriers. youtube.com

Table 2: Illustrative Relative Energies for Conformations of a Polysubstituted Ethane Note: This table provides a conceptual overview of the relative energy differences typically found in the conformational analysis of a sterically hindered ethane derivative.

| Conformation | Dihedral Angle (Largest Groups) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Anti (Staggered) | 180° | 0 (Reference) | Most Stable |

| Gauche (Staggered) | 60° | 5 - 10 | Less Stable |

| Eclipsed | 0° | 20 - 30 | Least Stable (Transition State) |

Reaction Pathway Modeling and Transition State Theory

Transition State Theory (TST) is a theoretical framework used to understand the rates of chemical reactions. wikipedia.org It postulates that reactants are in equilibrium with an activated complex, or transition state, which is the configuration of highest potential energy along the reaction coordinate. wikipedia.org The rate of the reaction is then determined by the rate at which this complex proceeds to form products. wikipedia.org

For this compound, computational modeling can be used to map out the entire energy profile of a potential reaction, such as a nucleophilic substitution or an elimination reaction. By calculating the geometries and energies of the reactants, products, and, crucially, the transition state, chemists can determine the activation energy (Ea) for the reaction. youtube.com A higher activation energy corresponds to a slower reaction rate. youtube.com

These calculations can also provide detailed structural information about the transition state itself, such as which bonds are partially formed and which are partially broken. masterorganicchemistry.com This information is vital for elucidating reaction mechanisms. For instance, in a hypothetical Sₙ2 reaction, modeling would show the incoming nucleophile and the leaving group transiently bonded to the same carbon atom in a trigonal bipyramidal geometry. wikipedia.org

Molecular Dynamics Simulations of this compound in Solution

While quantum chemical calculations often model molecules in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solution. MD simulations model the movement of every atom in a system over time based on a force field, which is a set of parameters describing the potential energy of the system.

An MD simulation of this compound would involve placing one or more molecules in a "box" filled with solvent molecules (e.g., water or an organic solvent). The simulation would then track the positions and velocities of all atoms over a period of time, providing a dynamic picture of the molecule's behavior.

Key insights from MD simulations would include:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The rates of interconversion between different conformers in solution.

Transport Properties: Calculation of properties like the diffusion coefficient.

Intermolecular Interactions: The nature and lifetime of interactions between the solute and solvent molecules.

Developing an accurate force field for a novel, highly halogenated molecule can be challenging. Often, a combination of ab initio calculations and empirical data is used to derive the necessary parameters for nonbonded interactions to ensure the simulation is physically realistic. researchgate.net

Predictive Modeling for Reactivity and Selectivity

Predicting the outcome of chemical reactions is a major goal of computational chemistry. mit.edu For complex molecules, Quantitative Structure-Activity Relationship (QSAR) models and machine learning (ML) algorithms are increasingly used to predict reactivity and selectivity. nih.gov

These models are trained on large datasets of known reactions. mit.edu They learn the relationship between a molecule's structure, represented by various numerical descriptors, and its observed chemical behavior (e.g., reaction rate or yield). mit.edunih.gov

For this compound, a predictive model could be used to:

Estimate its rate constant in reactions with different nucleophiles.

Predict the regioselectivity or stereoselectivity of a reaction.

Screen its potential utility as a building block in organic synthesis.

The inputs for these models are molecular descriptors, which can range from simple properties like molecular weight to complex quantum-chemically derived values.

Table 3: Examples of Molecular Descriptors Used in Predictive Reactivity Models

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition |

| Topological | Wiener Index, Balaban Index | Atom connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO energies, Atomic Charges, Dipole Moment | Electronic structure and properties |

Environmental and Atmospheric Chemical Considerations of 2 Bromo 1 Iodo 1 Chlorotrifluoroethane

Atmospheric Degradation Pathways

Detailed studies on the atmospheric degradation of 2-Bromo-1-iodo-1-chlorotrifluoroethane are not available in the public domain. The specific mechanisms and rates of its breakdown in the atmosphere have not been documented.

No data was found regarding the photolytic decomposition of this compound. The specific wavelengths of light that would cause its breakdown and the resulting products are currently unknown.

The rate constants and mechanisms for the reaction of this compound with hydroxyl (OH) radicals, ozone (O₃), or other significant atmospheric oxidants have not been determined. This information is crucial for calculating its atmospheric lifetime, which remains unquantified.

Transport and Distribution Mechanisms in the Environment

Research on the environmental transport and distribution of this compound has not been published. Consequently, its potential for long-range atmospheric transport and its partitioning behavior between air, water, and soil are not understood.

Degradation in Aqueous and Terrestrial Environments

There is no available information on the degradation of this compound in aqueous or terrestrial environments. Studies concerning its hydrolysis, biodegradation, or other abiotic degradation pathways in water and soil have not been reported.

Interaction with Environmental Matrices

Specific data on the interaction of this compound with various environmental matrices, such as soil organic matter or sediment, is not available. Key parameters like the soil sorption coefficient (Koc), which would describe its mobility in soil, have not been measured.

Analytical Methodologies for Detection and Quantification of 2 Bromo 1 Iodo 1 Chlorotrifluoroethane

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 2-bromo-1-iodo-1-chlorotrifluoroethane, providing the necessary separation from other volatile compounds that may be present in a sample matrix. Gas chromatography is the most common approach due to the compound's volatility.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. The choice of detector is critical and depends on the required sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting this compound at trace levels. Its high electron affinity for halogens results in a strong signal response.

Flame Ionization Detector (FID): While less sensitive to halogenated compounds than an ECD, the FID can still be used for quantification, particularly at higher concentrations. It is a robust and widely available detector.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantification but also structural information, leading to highly confident identification. The mass spectrum of this compound would exhibit a characteristic pattern due to the presence of bromine and chlorine isotopes. chemguide.co.uklibretexts.org The distinct isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would result in a unique molecular ion cluster, aiding in its unambiguous identification. chemguide.co.uklibretexts.org

Typical GC Parameters for Halogenated Hydrocarbon Analysis:

| Parameter | Typical Setting |

| Column | DB-5 (5% phenyl-methylpolysiloxane), DB-17 (50% phenyl-methylpolysiloxane), or similar non-polar to mid-polar capillary columns. vcf-online.nlnih.gov |

| Injector Temperature | 200-250 °C |

| Oven Program | Initial temperature of 40-60 °C, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C. rsc.org |

| Carrier Gas | Helium or Nitrogen at a constant flow rate. zzgayq.com |

| Detector Temperature | ECD: 250-300 °C, MS Transfer Line: 250-280 °C |

High-Performance Liquid Chromatography (HPLC) for Derivatized Forms

Direct analysis of the highly volatile this compound by High-Performance Liquid Chromatography (HPLC) is not practical. However, HPLC can be employed for its analysis following a chemical derivatization step. acs.org Derivatization converts the analyte into a less volatile and more detectable form, often by introducing a chromophore or fluorophore that enhances its response to UV-Vis or fluorescence detectors. welch-us.comacademicjournals.org

For halogenated compounds, derivatization can be achieved through reactions that substitute the halogen atoms. acs.org For instance, reaction with a suitable nucleophile containing a UV-absorbing group could yield a derivative amenable to HPLC analysis. acs.orgnih.gov

Potential Derivatization and HPLC Analysis:

| Step | Description |

| Derivatization Reagent | Aromatic amines or thiols that can displace one of the halogen atoms. acs.org |

| Reaction Conditions | Optimized for temperature, time, and pH to ensure complete and reproducible derivatization. |

| HPLC Column | Reversed-phase C18 or C8 column. |

| Mobile Phase | A gradient of acetonitrile (B52724) and water or methanol (B129727) and water. |

| Detector | UV-Vis or Diode Array Detector (DAD) set to the maximum absorbance wavelength of the derivative. |

Coupled Techniques for Enhanced Selectivity and Sensitivity

Hyphenated, or coupled, analytical techniques are powerful tools for the analysis of complex samples, offering enhanced selectivity and sensitivity. researchgate.netijfmr.comijfmr.comijsdr.orgnih.gov For this compound, the combination of gas chromatography with mass spectrometry (GC-MS) is the most common and effective coupled technique.

GC-MS combines the separation power of GC with the identification capabilities of MS. nih.gov As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its definitive identification and quantification even at very low concentrations. researchgate.netijfmr.comijfmr.comijsdr.org

Other hyphenated techniques that could potentially be applied, likely after derivatization, include Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. ijsdr.orgnih.gov These techniques are particularly useful for the structural elucidation of unknown impurities or degradation products. ijsdr.org

Sampling and Sample Preparation Protocols

The accuracy of any analysis of this compound is highly dependent on the sampling and sample preparation methods used. Due to its volatility, care must be taken to prevent loss of the analyte during these steps.

Common sampling and preparation techniques for volatile halogenated compounds include:

Static Headspace (HS): This technique involves placing the sample in a sealed vial and heating it to allow the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC. This method is simple and minimizes matrix effects.

Purge and Trap (P&T): In this method, an inert gas is bubbled through the sample, stripping the volatile compounds. These compounds are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed analytes are introduced into the GC. Purge and trap is a more sensitive technique than static headspace.

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase to extract volatile and semi-volatile organic compounds from a sample. The fiber is exposed to the sample or its headspace, and the analytes adsorb to the coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed. researchgate.net

Method Validation and Quality Assurance

To ensure the reliability and accuracy of analytical data, the chosen method for the determination of this compound must be thoroughly validated. cenam.mxcore.ac.uknih.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality Assurance (QA) involves the systematic monitoring and evaluation of the various aspects of a testing process to ensure that standards of quality are being met. nih.gov This includes the use of quality control (QC) samples, such as blanks, spikes, and certified reference materials, to monitor the performance of the analytical method on an ongoing basis.

Development of Novel Analytical Approaches

The field of analytical chemistry is continually evolving, with new techniques and improvements to existing methods being developed to enhance sensitivity, selectivity, and speed of analysis. nih.govbenthambooks.comresearchgate.net For the analysis of this compound and other halogenated compounds, some emerging trends include:

Fast Gas Chromatography: The use of shorter, narrower-bore capillary columns and rapid temperature programming can significantly reduce analysis times without sacrificing resolution.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides a significant increase in peak capacity and resolving power, which is particularly useful for the analysis of very complex samples.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, aiding in its identification.

Advanced Sample Preparation Techniques: Miniaturized and automated sample preparation techniques, such as stir bar sorptive extraction (SBSE) and needle trap devices (NTDs), are being developed to improve extraction efficiency and reduce solvent consumption.

These novel approaches hold the potential to further improve the detection and quantification of this compound, particularly at ultra-trace levels and in complex matrices.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-1-iodo-1-chlorotrifluoroethane, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogen-exchange reactions or radical bromination/iodination of trifluoroethane derivatives. For example, bromination of 1-chloro-1-iodotrifluoroethane using N-bromosuccinimide (NBS) under UV light can yield the target compound. Purification via fractional distillation or preparative HPLC (using C18 columns with acetonitrile/water gradients) is critical to achieve >95% purity. Monitor reaction progress using GC-MS or <sup>19</sup>F NMR to track halogen incorporation .

Q. How can researchers safely handle this compound given its potential toxicity?

- Methodological Answer : Use inert-atmosphere gloveboxes or fume hoods to avoid inhalation. Toxicity data for analogous compounds (e.g., 2-Bromo-2-chloro-1,1,1-trifluoroethane) suggest severe eye irritation and respiratory risks at concentrations >7000 ppm. Implement occupational exposure limits (OELs) of <100 ppm and use FTIR gas analyzers for real-time monitoring. Emergency protocols should include immediate decontamination with polyethylene glycol rinses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Identifies trifluoromethyl group environments (δ ~ -60 to -80 ppm).

- GC-EI-MS : Fragmentation patterns (e.g., m/z 214 [M-Br]<sup>+</sup>) confirm molecular structure.

- Raman Spectroscopy : Detects C-I and C-Br stretches (500–600 cm<sup>-1</sup>). Cross-validate with X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How can contradictions in thermal stability data for halogenated trifluoroethanes be resolved?

- Methodological Answer : Conflicting thermogravimetric analysis (TGA) results may arise from impurities or decomposition pathways. Conduct controlled studies using differential scanning calorimetry (DSC) under nitrogen. Compare with computational models (DFT calculations at the B3LYP/6-311++G** level) to predict bond dissociation energies (e.g., C-Br vs. C-I bonds). For this compound, prioritize experimental validation due to iodine’s polarizability affecting stability .

Q. What strategies mitigate regioselectivity challenges in reactions involving polyhalogenated ethanes?

- Methodological Answer : Use sterically hindered bases (e.g., LDA) to direct substitution at the iodine site over bromine. Solvent effects (e.g., DMF for polar transition states) can enhance selectivity. Kinetic isotope effects (KIE) studies with deuterated analogs (e.g., 1-iodo-1-chloro-d2-trifluoroethane) reveal mechanistic details. For example, deuterium labeling in similar compounds shows a 2.5× rate decrease at the C-I position .

Q. How do solvent polarity and temperature influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : In Suzuki-Miyaura couplings, higher polarity solvents (e.g., DMSO) stabilize iodinated intermediates, improving yields. Lower temperatures (-20°C) reduce side reactions (e.g., β-hydride elimination). Use Arrhenius plots to optimize activation energy (Ea) for specific pathways. For instance, Pd(PPh3)4 catalysts in THF at 60°C achieve 80% conversion in model systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity studies of halogenated ethanes?

- Methodological Answer : Compare experimental models (e.g., murine vs. human cell lines) and exposure durations. For example, 2-Bromo-2-chloro-1,1,1-trifluoroethane shows an LD50 of 3.7% in mice but severe irritation at lower doses in humans. Use interspecies scaling factors (e.g., allometric equations) and in vitro assays (Ames test + micronucleus assay) to reconcile differences. Prioritize OECD guidelines for standardized testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.